trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene

Description

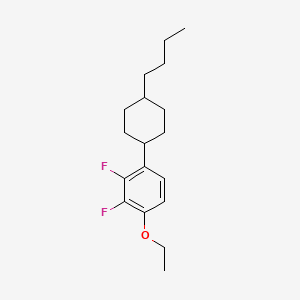

Chemical Structure:

The compound trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene (CAS: 473257-15-7, DTXSID70705297) features a bicyclohexyl core with a butyl chain at the 4-position of one cyclohexane ring and a 4-ethoxy-2,3-difluorophenyl group at the opposing cyclohexane ring. The trans configuration ensures steric stability, critical for applications in liquid crystal materials .

Properties

CAS No. |

415915-42-3 |

|---|---|

Molecular Formula |

C18H26F2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1-(4-butylcyclohexyl)-4-ethoxy-2,3-difluorobenzene |

InChI |

InChI=1S/C18H26F2O/c1-3-5-6-13-7-9-14(10-8-13)15-11-12-16(21-4-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |

InChI Key |

SPUIKFOOAHSYCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene typically involves multiple steps, starting from simpler organic molecules. The process may include:

Formation of the butyl-cyclohexyl group: This can be achieved through the hydrogenation of butylbenzene in the presence of a suitable catalyst.

Introduction of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions.

Reduction: Reduction reactions may lead to the removal of the ethoxy group or the reduction of the benzene ring.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine atoms or the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

Oxidation: Formation of butyl-cyclohexyl ketone or carboxylic acids.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s key structural features are compared to five analogs below, highlighting alkyl chain length, substituent groups, and cyclohexyl configurations:

| Compound Name | CAS No. | Alkyl Chain | Substituents | Core Structure |

|---|---|---|---|---|

| trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene (Target) | 473257-15-7 | Butyl (C₄) | Ethoxy, 2,3-difluoro | Bicyclohexyl |

| trans-1-(4-(1,1-Difluoropropyl)cyclohexyl)-4-ethoxy-2,3-difluorobenzene | Not granted | Difluoropropyl | Ethoxy, 2,3-difluoro | Monocyclohexyl |

| trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene | 415915-41-2 | Propyl (C₃) | Methoxy, 2,3-difluoro | Monocyclohexyl |

| trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene | 415915-42-3 | Pentyl (C₅) | Methoxy, 2,3-difluoro | Monocyclohexyl |

| 2,3-Difluoro-1-propoxy-4-(trans-4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene | 473257-14-6 | Propyl (C₃) | Propoxy, 2,3-difluoro | Bicyclohexyl |

Key Observations :

- Substituent Effects : Ethoxy groups (target compound) vs. methoxy (CAS 415915-41-2) or propoxy (CAS 473257-14-6) alter electron density and steric bulk, influencing dielectric properties and phase transitions .

- Core Structure: Bicyclohexyl systems (target and CAS 473257-14-6) exhibit broader mesophases than monocyclohexyl analogs, critical for display performance .

Physical and Chemical Properties

Limited data exists for the target compound, but trends from analogs suggest:

- Melting Points: Methoxy-substituted monocyclohexyl compounds (e.g., CAS 415915-41-2) exhibit lower melting points (~55°C) than ethoxy/bicyclohexyl derivatives, which likely have higher thermal stability .

- Polarity : Fluorine and ethoxy groups increase polarity, enhancing dielectric anisotropy for LCD switching .

Biological Activity

trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene, a compound with the CAS number 415915-42-3, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H26F2O

- Molecular Weight : Not specified

- Appearance : White to pale yellow powder or crystalline form

- Melting Point : 50.0 - 54.0 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antiviral agent and its interactions with biological systems.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its efficacy against several viruses, showing promising results in inhibiting viral replication.

| Study | Virus Targeted | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Study A | Tobacco Mosaic Virus (TMV) | 58.7 | Inhibition of viral coat protein assembly |

| Study B | HIV Type 1 | 3.98 | Inhibition of reverse transcriptase activity |

These findings suggest that this compound may serve as a lead compound for further antiviral drug development.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with specific viral proteins or cellular pathways involved in viral replication.

Potential Mechanisms:

- Inhibition of Viral Protein Synthesis : The compound may disrupt the synthesis of viral proteins necessary for replication.

- Modulation of Host Cell Pathways : It could alter host cell signaling pathways that viruses exploit for their lifecycle.

Case Study 1: Antiviral Efficacy Against TMV

In a controlled laboratory setting, this compound was tested against TMV. The study found that at a concentration of 58.7 μg/mL, the compound significantly reduced viral load in infected plant tissues.

Case Study 2: HIV Replication Inhibition

Another study focused on the compound's effect on HIV replication in vitro. The results indicated an EC50 value of 3.98 μM, demonstrating its potential as a therapeutic agent against HIV.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.